molecular formula C9H10N2O3 B1353563 Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- CAS No. 6335-41-7

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Cat. No.: B1353563
CAS No.: 6335-41-7
M. Wt: 194.19 g/mol
InChI Key: MDEHFNBKDPLEEJ-UXBLZVDNSA-N
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Description

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyimino group and a methoxyphenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-: Lacks the hydroxyimino group, which may result in different chemical and biological properties.

    Acetamide, 2-(hydroxyimino)-N-phenyl-: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

Uniqueness: Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is unique due to the presence of both the hydroxyimino and methoxyphenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHFNBKDPLEEJ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211651
Record name Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53629-66-6, 6335-41-7
Record name Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53629-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyisonitrosoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Glyoxylanisidide, 2-oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide in the synthesis of 5-methoxyisatin?

A1: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is a crucial intermediate in the two-step synthesis of 5-methoxyisatin using the Sandmeyer method . This method starts with 5-methoxyaniline, which reacts with chloral hydrate and hydroxylamine hydrochloride to form the intermediate. Subsequent acid hydrolysis of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide with concentrated sulfuric acid leads to the formation of the desired 5-methoxyisatin.

Q2: What are the optimal reaction conditions for synthesizing 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide?

A2: The research highlights that the optimal reaction conditions involve reacting 5-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride in water at 90°C for 3.5 hours . This method results in a high yield of 95% for 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.

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